2-{4-[Benzyl(methanesulfonyl)amino]benzamido}benzoic acid
Overview
Description
2-{4-[Benzyl(methanesulfonyl)amino]benzamido}benzoic acid is a chemical compound with the molecular formula C22H20N2O5S It is known for its complex structure, which includes a benzyl group, a methanesulfonyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[Benzyl(methanesulfonyl)amino]benzamido}benzoic acid typically involves multiple steps. One common method includes the following steps:
Benzylation of Amines: The initial step involves the benzylation of amines using benzyl chloride in the presence of a base such as sodium hydroxide.
Methanesulfonylation: The benzylated amine is then reacted with methanesulfonyl chloride to introduce the methanesulfonyl group.
Amidation: The resulting compound undergoes amidation with 4-aminobenzoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[Benzyl(methanesulfonyl)amino]benzamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-{4-[Benzyl(methanesulfonyl)amino]benzamido}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[Benzyl(methanesulfonyl)amino]benzamido}benzoic acid involves its interaction with specific molecular targets. The benzyl and methanesulfonyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-{[Benzyl(methanesulfonyl)amino]benzamido}benzoic acid
- 2-{4-[Benzyl(sulfonyl)amino]benzamido}benzoic acid
- 2-{4-[Benzyl(methanesulfonyl)amino]benzamido}benzenesulfonic acid
Uniqueness
2-{4-[Benzyl(methanesulfonyl)amino]benzamido}benzoic acid is unique due to the presence of both benzyl and methanesulfonyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-[[4-[benzyl(methylsulfonyl)amino]benzoyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-30(28,29)24(15-16-7-3-2-4-8-16)18-13-11-17(12-14-18)21(25)23-20-10-6-5-9-19(20)22(26)27/h2-14H,15H2,1H3,(H,23,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEYJVVYTBIHEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361804 | |
Record name | 2-{4-[Benzyl(methanesulfonyl)amino]benzamido}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6461-48-9 | |
Record name | 2-{4-[Benzyl(methanesulfonyl)amino]benzamido}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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